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Compound of Interest

Methyl 4-acetyl-2-
Compound Name:

hydroxybenzoate
CAS No.: 27475-11-2
Cat. No.: B1611616

Get Quote

Executive Summary & Molecular Architecture

Methyl 4-acetyl-2-hydroxybenzoate represents a specific class of functionalized salicylates
where the benzene ring acts as a scaffold for three distinct oxygenated functionalities: a methyl
ester (C1), a phenolic hydroxyl (C2), and a ketone (acetyl) group (C4).[1]

Unlike its isomer Methyl acetylsalicylate (where the acetyl group is attached to the phenolic
oxygen), this molecule retains a free phenolic hydroxyl group. This structural feature is critical
because it preserves the intramolecular hydrogen bond (S(6) motif) characteristic of salicylates,
while the C4-acetyl group introduces a strong hydrogen bond acceptor distal to the core,
influencing the supramolecular packing.[1]

Physicochemical Profile
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Parameter Value | Characteristic

Molecular Formula C10H1004

Molecular Weight 194.18 g/mol

Core Scaffold Salicylate (2-hydroxybenzoate)

Key Substituent Acetyl group (-COCHs3) at Position 4
H-Bond Donor Phenolic -OH (Position 2)

H-Bond Acceptors Ester Carbonyl (C1), Acetyl Carbonyl (C4)
Predicted Morphology Monoclinic/Triclinic prisms or plates

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a high-purity
sample must first be synthesized.[1] Direct acetylation of methyl salicylate typically yields the 5-
acetyl isomer (para to -OH).[1] Therefore, a directed esterification of the pre-functionalized acid
is the preferred route.

Synthesis Workflow (Fischer Esterification)

Objective: Convert 4-acetyl-2-hydroxybenzoic acid to its methyl ester.

o Reagents: 4-acetyl-2-hydroxybenzoic acid (1.0 eq), Anhydrous Methanol (excess, solvent),
Concentrated H2SOa4 (catalytic, 0.1 eq).

e Procedure:

o

Dissolve the acid in anhydrous methanol under an inert atmosphere (N2).

o

Add H2S0Oa4 dropwise at 0°C to prevent initial exotherm side-reactions.[1]

[¢]

Reflux at 65°C for 6—8 hours.[1] Monitor via TLC (Eluent: Hexane/EtOAc 7:3).[1][2]

[¢]

Workup: Neutralize with NaHCO:s (aq), extract with Dichloromethane (DCM), and dry over
MgSOa.
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o Purification: Silica gel column chromatography is required to remove unreacted acid.

Single Crystal Growth Strategy

The presence of the acetyl group increases polarity compared to methyl salicylate.

e Method A: Slow Evaporation (Preferred)[1]
o Dissolve 20 mg of pure compound in 2 mL of a Methanol:Ethyl Acetate (1:1) mixture.
o Filter through a 0.45 um PTFE syringe filter into a clean vial.

o Cover with Parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free
environment.

e Method B: Vapor Diffusion
o Solvent: Tetrahydrofuran (THF).[1]
o Anti-solvent: Pentane.[1]

o Place the concentrated THF solution in an inner vial; allow Pentane to diffuse from the
outer vessel.

Structural Analysis & Logic (The "Why" and "How")
The Intramolecular Hydrogen Bond (S(6) Motif)

The defining feature of this crystal structure is the Resonance-Assisted Hydrogen Bond
(RAHB) between the phenolic hydroxyl (O-H) and the ester carbonyl oxygen (C=0).[1]

e Mechanism: The hydroxyl proton is locked in a planar six-membered ring (S(6) graph set).[1]

» Crystallographic Consequence: This locks the ester group coplanar with the benzene ring,
reducing the degrees of freedom and enforcing a planar molecular core. This planarity
facilitates 11-11 stacking interactions in the crystal lattice.[1]

The Role of the C4-Acetyl Group
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The C4-acetyl group is the "supramolecular hook."[1]

o Acceptor Potential: Unlike methyl salicylate (which has no strong distal acceptor), the C4-
ketone oxygen acts as a strong acceptor.[1]

e Packing Prediction: Since the phenolic proton is "busy" in the intramolecular bond, the crystal
lattice likely relies on C-H...O interactions (weak hydrogen bonds) where aromatic protons or
the methyl ester protons donate to the C4-acetyl oxygen.

Visualization of Structural Logic

The following diagram illustrates the synthesis flow and the competing hydrogen bonding
forces that dictate the crystal packing.

Intermolecular Packing
Ca-Acetyl Acceptor
Stacking Interactions

o | precursor Fischer Esterification suniesis | Methyl 4-acetyl-2-hydroxybenzoate
4-Acetyl-2-hydroxybenzoic Acid (MeOH, H2504, Reflux) (Target Molecule)

Click to download full resolution via product page

Caption: Synthesis pathway and structural hierarchy. The intramolecular S(6) bond dictates
molecular planarity, which then governs how the C4-acetyl group directs intermolecular
packing.[1]

Analytical Protocol: X-Ray Diffraction (XRD)[1]

To validate the structure, the following data collection and refinement protocol is mandatory.
This ensures the distinction between the target molecule and its isomers.

Data Collection Parameters
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Parameter Setting/Standard Reason

Preferred for organic esters to
Radiation Source Mo Ka (A = 0.71073 A) minimize absorption and

maximize resolution.[1]

Freezes methyl group rotation;
Temperature 100 K (Cryogenic) reduces thermal ellipsoids for

precise bond lengths.[1]

Required to observe the H-
Resolution 0.8 A or better atom position in the

intramolecular bond.[1]

Essential to determine the

absolute structure if the space
Strategy Full Sphere ] ]

group is non-centrosymmetric

(unlikely, but possible).

Refinement Checklist (Self-Validation)

e Space Group Determination: Expect P21/c (Monoclinic) or P-1 (Triclinic), common for planar
aromatics.[1]

» Disorder Check: The methyl groups (ester and acetyl) often show rotational disorder. Check
for "split" electron density peaks.

e Hydrogen Atom Treatment:
o Aromatic/Methyl H: Place in calculated positions (Riding model).[1]

o Phenolic H:Crucial. Attempt to locate this in the Difference Fourier Map (F_obs - F_calc).
[1] If located, refine coordinates freely to prove the S(6) H-bond existence.[1]

Expected Structural Metrics

Based on homologous salicylate structures (e.g., Methyl Salicylate, Methyl 4-
hydroxybenzoate), the following geometric parameters serve as validation benchmarks:
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Intramolecular O-H...O Distance: 2.55 — 2.65 A (indicating a strong hydrogen bond).[1]

C=0 Bond Lengths:
o Ester C=0: ~1.20 A

o Acetyl C=0: ~1.21 A[1]

Torsion Angle (Ester-Ring): < 5° (Coplanar due to H-bonding).[1]

Torsion Angle (Acetyl-Ring): < 15° (Conjugation with the ring usually enforces planarity,
though steric packing can twist it slightly).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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